molecular formula C19H16ClN3O5S B6552863 2-[3-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1040633-55-3

2-[3-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No. B6552863
CAS RN: 1040633-55-3
M. Wt: 433.9 g/mol
InChI Key: JINCNVTZFDNVPG-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its phase (solid, liquid, gas), melting and boiling points, solubility in various solvents, and chemical reactivity. Unfortunately, the search results do not provide specific information on the physical and chemical properties of this compound .

Scientific Research Applications

Antiviral Activity

Indole derivatives have exhibited antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents against influenza A. Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity with an IC50 of 7.53 μmol/L . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

Anti-HIV Activity

Researchers synthesized 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity. These compounds were tested against both HIV-1 (IIIB) and HIV-2 (ROD) strains. The results indicated promising inhibition of viral replication in acutely infected cells .

Anticancer Potential

Indole derivatives have been investigated as potential anticancer agents. While specific studies on our compound are limited, its structural features warrant further exploration in cancer cell lines.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. Unfortunately, the search results do not provide specific information on the mechanism of action for this compound .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. Unfortunately, the search results do not provide specific information on the safety and hazards of this compound .

Future Directions

The future directions in the study of a compound often involve further exploration of its properties, potential uses, and effects. Unfortunately, the search results do not provide specific information on the future directions for this compound .

properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O5S/c1-28-15-4-2-3-14(11-15)21-17(24)12-23-19(25)10-9-18(22-23)29(26,27)16-7-5-13(20)6-8-16/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINCNVTZFDNVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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